2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are a group of heterocyclic compounds that contain a fused benzene and imidazole ring structure. This specific compound has garnered interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.
The compound is classified under organic compounds and specifically as an amine due to the presence of an amino group (-NH2) attached to the ethyl chain. It is derived from 5-methyl-1H-benzimidazole, which is a substituted form of benzimidazole. The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its relevance in medicinal chemistry.
The synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of 5-methyl-1H-benzimidazole with ethylamine or ethanamine in the presence of suitable catalysts or under reflux conditions.
The molecular structure of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine can be represented as follows:
This compound features a methyl group attached to the benzimidazole ring, contributing to its unique properties.
The chemical reactivity of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine can be explored through various reactions typical of amines and benzimidazole derivatives.
These reactions often require specific conditions such as temperature control, solvent choice, and the presence of catalysts to achieve optimal yields.
The mechanism of action for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine in biological systems may involve several pathways:
Relevant data from literature indicate that derivatives of benzimidazole exhibit varied solubility profiles, influencing their bioavailability and pharmacokinetic properties.
2-(5-methyl-1H-benzimidazol-2-yl)ethanamine has potential applications in several scientific fields:
Research continues to explore the full range of biological activities associated with this compound, making it a subject of interest in ongoing medicinal chemistry studies.
The compound systematically named 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine follows IUPAC conventions for benzimidazole derivatives. The parent structure is 1H-benzimidazole, where:
Isomeric variations arise from:
Table 1: Nomenclature and Identifiers
| Designation | Value | Source |
|---|---|---|
| IUPAC Name | 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine | PubChem [1] |
| CAS Registry 1 | 24625-24-9 | Manchester Organics [4] |
| CAS Registry 2 | 630091-54-2 | BLD Pharm [6] |
| Common Synonym | 2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine | PubChemLite [1] |
| Molecular Formula | C₁₀H₁₃N₃ | [1] [4] |
2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine belongs to the 2-substituted benzimidazole class, characterized by:
Table 2: Key 2-Substituted Benzimidazole Derivatives
| Compound | 2-Position Substituent | Biological Relevance |
|---|---|---|
| 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine | –CH₂CH₂NH₂ | Precursor for targeted anticancer agents [5] [10] |
| Omeprazole | –SCH₂(4-methoxy-3,5-dimethylpyridyl) | Antiulcer drug [8] |
| Hoechst 33258 | –(p-hydroxyphenyl)imidazolyl | DNA intercalator [5] |
| Bendamustine | –N(CH₂CH₂Cl)CH₂CH₂Cl | Alkylating chemotherapeutic [10] |
Substitution on the benzimidazole core dictates electronic and steric properties:
Table 3: Impact of Substituents on Benzimidazole Properties
| Substituent Position | Group | Electronic Effect | Biological Consequence |
|---|---|---|---|
| C5 | CH₃ | +I (donor) | ↑ Lipophilicity; ↑ tumor cell uptake [6] [10] |
| C5 | NO₂ | –I (acceptor) | ↑ DNA intercalation; ↓ IC₅₀ in cancer assays [5] |
| C5 | Cl/F | –I (acceptor) | ↑ Metal complex stability; ↑ antimicrobial activity [7] [8] |
| C2 | CH₂CH₂NH₂ | Flexible linker | Enables derivatization or direct target engagement [4] [9] |
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2